molecular formula C14H9ClN2O2 B12599489 Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- CAS No. 612087-80-6

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy-

Cat. No.: B12599489
CAS No.: 612087-80-6
M. Wt: 272.68 g/mol
InChI Key: CDHUKLSCXZSGMV-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- is a chemical compound with the molecular formula C14H10ClN3O. This compound is known for its unique structure, which includes a benzamide core substituted with a chlorine atom, a cyanophenyl group, and a hydroxyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(4-cyanophenyl)-2-oxo-benzamide.

    Reduction: Formation of 5-chloro-N-(4-aminophenyl)-2-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 5-chloro-N-(4-aminophenyl)-2-hydroxy-
  • Benzamide, 5-chloro-N-(4-methoxyphenyl)-2-hydroxy-
  • Benzamide, 5-chloro-N-(4-nitrophenyl)-2-hydroxy-

Uniqueness

Benzamide, 5-chloro-N-(4-cyanophenyl)-2-hydroxy- is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

CAS No.

612087-80-6

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

5-chloro-N-(4-cyanophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H9ClN2O2/c15-10-3-6-13(18)12(7-10)14(19)17-11-4-1-9(8-16)2-5-11/h1-7,18H,(H,17,19)

InChI Key

CDHUKLSCXZSGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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